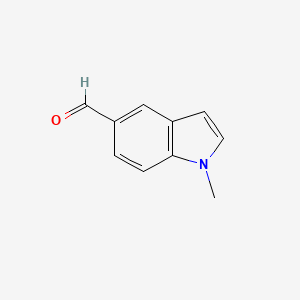![molecular formula C14H19NO3 B1311518 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid CAS No. 904797-70-2](/img/structure/B1311518.png)
4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C14H19NO3 . It has an average mass of 249.306 Da and a mono-isotopic mass of 249.136490 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-isopropyl-6-methylphenyl group attached to an amino-4-oxobutanoic acid group . The InChI code for this compound is 1S/C14H19NO3/c1-9(2)11-6-4-5-10(3)14(11)15-12(16)7-8-13(17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16)(H,17,18) .Aplicaciones Científicas De Investigación
Molecular Docking and Structural Studies
- Research on similar compounds, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, includes molecular docking, vibrational, structural, electronic, and optical studies. These studies utilize FT-IR and FT-Raman spectra and theoretical DFT calculations. The analysis focuses on the stability of the molecule, hyper-conjugative interactions, and charge delocalization. Applications include nonlinear optical material candidacy and pharmacological significance, particularly in inhibiting Placenta growth factor (PIGF-1) which indicates biological activities (Vanasundari, Balachandran, Kavimani & Narayana, 2018).
Vibrational Analysis and Electronic Properties
- Studies on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have focused on its molecular structure using IR, NMR, and X-ray diffraction. Vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecule are analyzed, with applications in understanding molecular electronic and optical properties (Rahul Raju et al., 2015).
Applications in Alzheimer's Disease Research
- A fluorescent probe for β-amyloids, synthesized using a compound structurally similar to 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid, shows high binding affinities toward Aβ(1–40) aggregates. This has implications for molecular diagnosis in Alzheimer's disease (Huan-bao Fa et al., 2015).
Inhibition and Apoptosis Studies
- Research on 4-Methylthio-2-oxobutanoic acid (MTOB) demonstrates its role in inhibiting the growth of human cell lines and inducing apoptosis. These findings have implications for understanding molecular mechanisms in cellular processes (Tang, Kadariya, Murphy & Kruger, 2006).
Antimicrobial and Antifungal Applications
- Compounds structurally similar to 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid have demonstrated significant antimicrobial and antifungal activities, indicating their potential use in medical and agricultural applications (Sana et al., 2011).
Synthesis and Evaluation of Derivatives
- Synthesis and evaluation of derivatives of compounds structurally related to 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid have been conducted, focusing on their antiproliferative activities and potential as inhibitors in enzymatic pathways (Yurttaş, Evren & Özkay, 2022).
Pesticide Analysis
- The compound has been used in the development of sensitive ELISA methods for the analysis of pesticides in fruit samples, highlighting its role in food safety and agricultural research (Qi Zhang et al., 2008).
Synthesis of Novel Compounds
- Innovative synthesis methods have been developed for compounds structurally related to 4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid. These studies focus on creating compounds with potential applications in pharmaceuticals and material science (Chen, Hu & Fu, 2013).
Propiedades
IUPAC Name |
4-(2-methyl-6-propan-2-ylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(2)11-6-4-5-10(3)14(11)15-12(16)7-8-13(17)18/h4-6,9H,7-8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCUSKVECIIUGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429351 |
Source


|
| Record name | 4-[2-Methyl-6-(propan-2-yl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid | |
CAS RN |
904797-70-2 |
Source


|
| Record name | 4-[2-Methyl-6-(propan-2-yl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

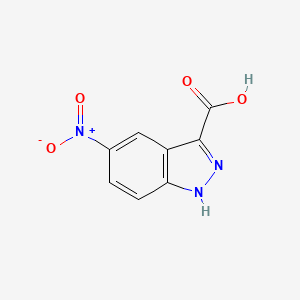
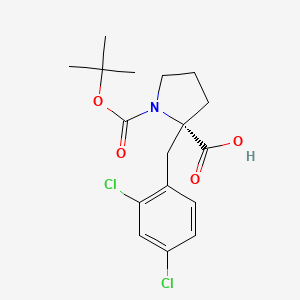
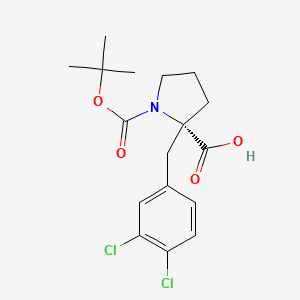
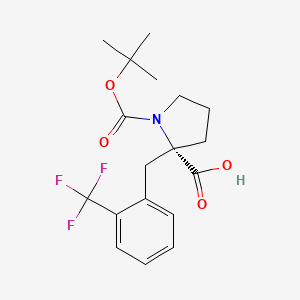
![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)
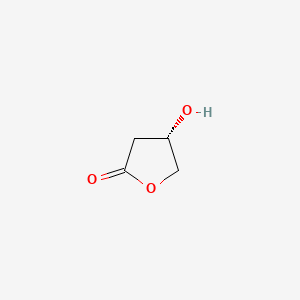
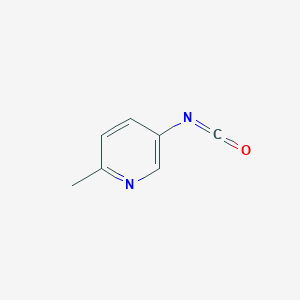

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile](/img/structure/B1311460.png)
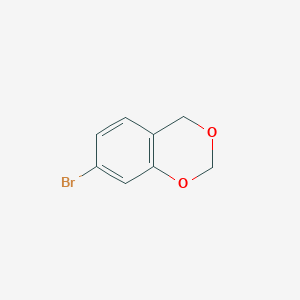
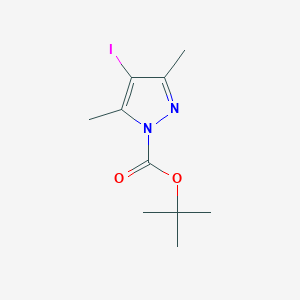
![(5-Bromo-3-benzo[b]thienyl)methanol](/img/structure/B1311466.png)
![N-[4-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1311467.png)
